Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane
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Overview
Description
Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane is a chemical compound with a complex structure that includes a chloromethyl group, a 4-methylphenyl group, and a propan-2-yl-oxy group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane typically involves the reaction of 4-methylphenylmagnesium bromide with chloromethylchlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4-methylphenylmagnesium bromide+chloromethylchlorosilane→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the final product’s quality.
Chemical Reactions Analysis
Types of Reactions: Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the phenyl ring or the chloromethyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido or alkoxy derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of methyl or ethyl derivatives.
Scientific Research Applications
Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the development of bioactive compounds and drug candidates.
Medicine: Investigated for its potential in creating novel pharmaceuticals with unique properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to modify surface properties.
Mechanism of Action
The mechanism of action of Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo multiple transformations. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
- Chloro(chloromethyl)phenylsilane
- Chloro(chloromethyl)(4-methylphenyl)silane
- Chloro(chloromethyl)(4-methylphenyl)[(methyl)oxy]silane
Comparison: Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane is unique due to the presence of the propan-2-yl-oxy group, which imparts distinct chemical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound in various applications.
Properties
CAS No. |
879409-36-6 |
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Molecular Formula |
C11H16Cl2OSi |
Molecular Weight |
263.23 g/mol |
IUPAC Name |
chloro-(chloromethyl)-(4-methylphenyl)-propan-2-yloxysilane |
InChI |
InChI=1S/C11H16Cl2OSi/c1-9(2)14-15(13,8-12)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
PCTAQUBCCTZSLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](CCl)(OC(C)C)Cl |
Origin of Product |
United States |
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